

# Spectroscopic Profile of 1-(2,4-Difluorophenyl)ethanamine: A Technical Guide

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## Compound of Interest

Compound Name: 1-(2,4-Difluorophenyl)ethanamine

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## Introduction

**1-(2,4-Difluorophenyl)ethanamine** is a primary amine containing a difluorinated phenyl ring, a scaffold of interest in medicinal chemistry and drug development due to the metabolic stability often conferred by fluorine substitution. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a comprehensive overview of the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for **1-(2,4-Difluorophenyl)ethanamine**, complete with detailed experimental protocols.

## Chemical Information

Property	Value
Chemical Name	1-(2,4-Difluorophenyl)ethanamine
CAS Number	603951-43-5
Molecular Formula	C <sub>8</sub> H <sub>9</sub> F <sub>2</sub> N[1]
Molecular Weight	157.16 g/mol [1]
Structure	

Image Source: PubChem

## Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **1-(2,4-Difluorophenyl)ethanamine** based on typical values for analogous compounds and spectral prediction tools.

### Mass Spectrometry (MS)

Mass spectrometry of phenylethylamine derivatives often shows characteristic fragmentation patterns. In Electron Ionization (EI), alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway. For **1-(2,4-Difluorophenyl)ethanamine**, this would result in a prominent fragment. Under Electrospray Ionization (ESI) conditions, in-source fragmentation leading to the loss of ammonia (NH<sub>3</sub>) is frequently observed.

Technique	Ionization Mode	Expected m/z	Interpretation
ESI-MS	Positive	158.0826	[M+H] <sup>+</sup>
ESI-MS	Positive	141.0561	[M+H - NH <sub>3</sub> ] <sup>+</sup>
EI-MS	Positive	157	[M] <sup>+</sup>
EI-MS	Positive	142	[M - CH <sub>3</sub> ] <sup>+</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **1-(2,4-Difluorophenyl)ethanamine** in a deuterated solvent like CDCl<sub>3</sub> are presented below.

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
CH <sub>3</sub>	~1.4	Doublet	~6.5
NH <sub>2</sub>	~1.5	Singlet (broad)	-
CH	~4.2	Quartet	~6.5
Ar-H	6.7 - 7.4	Multiplet	-

Carbon	Chemical Shift (ppm)
CH <sub>3</sub>	~25
CH	~50
Aromatic CH	103 (dd, J ≈ 25, 25 Hz)
Aromatic CH	111 (dd, J ≈ 21, 4 Hz)
Aromatic C-C	128 (dd, J ≈ 10, 4 Hz)
Aromatic C-CH	130 (dd, J ≈ 13, 5 Hz)
Aromatic C-F	160 (dd, J ≈ 245, 12 Hz)
Aromatic C-F	162 (dd, J ≈ 248, 12 Hz)

## Infrared (IR) Spectroscopy

The IR spectrum of **1-(2,4-Difluorophenyl)ethanamine** is expected to show characteristic absorptions for a primary amine and a substituted aromatic ring.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
3300 - 3500	Medium	N-H stretch (primary amine, two bands)
2850 - 3000	Medium	C-H stretch (aliphatic)
3000 - 3100	Weak	C-H stretch (aromatic)[2]
1580 - 1650	Medium	N-H bend (primary amine)
1500 - 1600	Medium to Strong	C=C stretch (aromatic ring)
1000 - 1300	Strong	C-N stretch (aliphatic amine)[3]
1100 - 1200	Strong	C-F stretch
665 - 910	Strong, Broad	N-H wag (primary amine)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

## Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (for ESI) or a direct insertion probe (for EI).

Electron Ionization (EI-MS) Protocol:

- Sample Preparation: Dissolve a small amount of **1-(2,4-Difluorophenyl)ethanamine** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Introduction: Introduce the sample into the ion source via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the gaseous sample molecules with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.[4][5]
- Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using the mass analyzer.
- Detection: Detect the ions to generate a mass spectrum.

Electrospray Ionization (ESI-MS) Protocol:

- Sample Preparation: Prepare a dilute solution of the analyte (1-10  $\mu$ g/mL) in a suitable solvent system, such as acetonitrile/water with 0.1% formic acid to promote protonation.
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump or via an LC system.
- Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated molecules  $[M+H]^+$ .
- Analysis and Detection: Analyze and detect the ions as described for EI-MS.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

<sup>1</sup>H and <sup>13</sup>C NMR Protocol:

- Sample Preparation: Dissolve 5-10 mg of **1-(2,4-Difluorophenyl)ethanamine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube.<sup>[6]</sup> Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Spectrometer Setup: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: pulse angle of 30-90 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.

## Infrared (IR) Spectroscopy

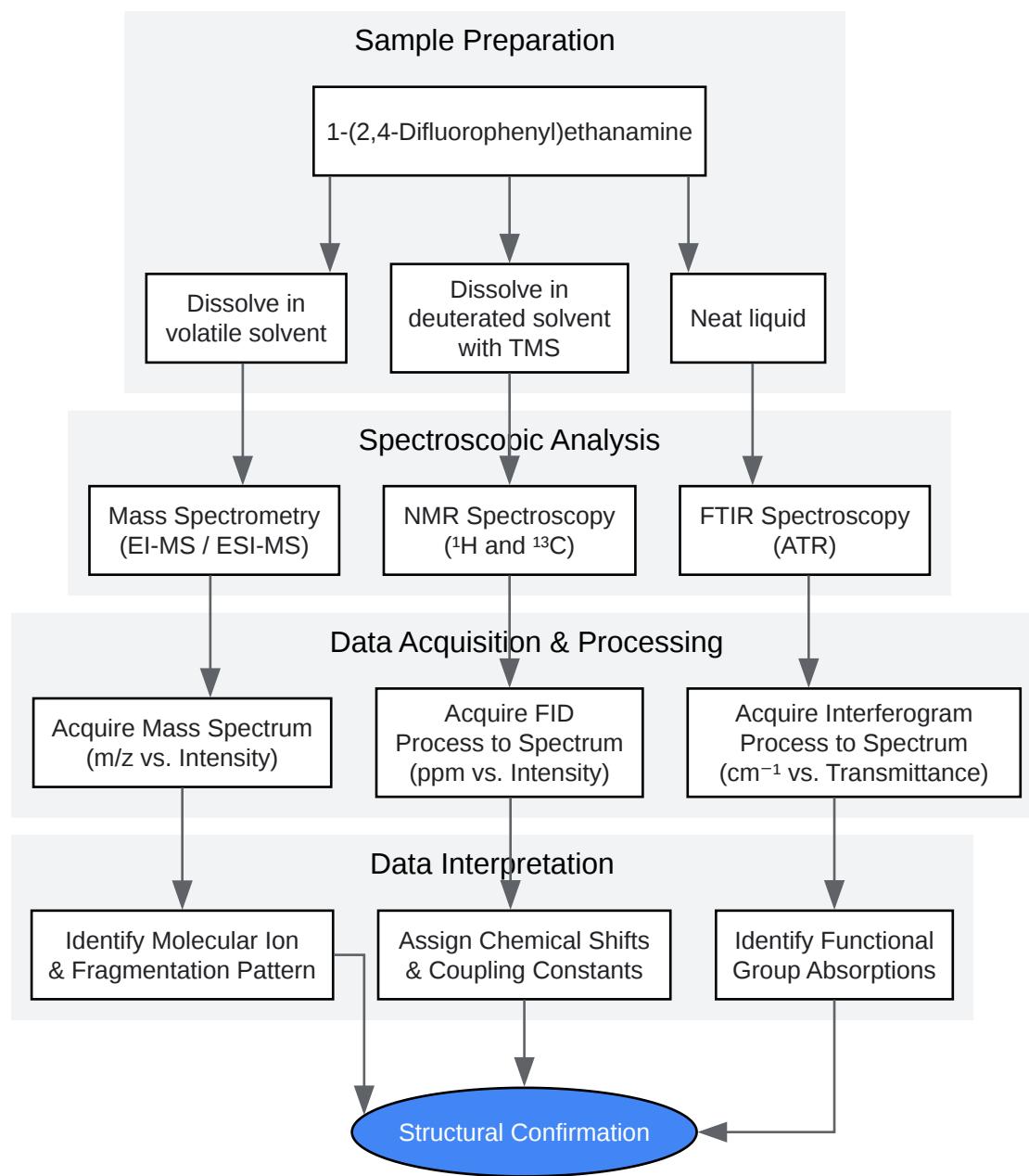
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Attenuated Total Reflectance (ATR-FTIR) Protocol for a Liquid Sample:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO<sub>2</sub> and water vapor).
- Sample Application: Place a small drop of neat **1-(2,4-Difluorophenyl)ethanamine** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[\[7\]](#)
- Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm<sup>-1</sup>. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically perform the background subtraction. The resulting spectrum can be analyzed for characteristic absorption bands.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement to prevent cross-contamination.

## Workflow Diagram

## General Workflow for Spectroscopic Analysis of 1-(2,4-Difluorophenyl)ethanamine

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Caption: Workflow for the spectroscopic analysis of **1-(2,4-Difluorophenyl)ethanamine**.

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